molecular formula C26H26N2O8 B11149952 Diethyl 2,6-dimethyl-4-(4-{[(3-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 2,6-dimethyl-4-(4-{[(3-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11149952
M. Wt: 494.5 g/mol
InChI Key: HUVFMLBPFHWBGC-UHFFFAOYSA-N
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Description

3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-NITROBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class Dihydropyridines are known for their significant pharmacological activities, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-NITROBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multistep process. One common method is the Hantzsch synthesis, which involves the condensation of ethyl acetoacetate, an aldehyde (such as 3-nitrobenzaldehyde), and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the dihydropyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-NITROBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-NITROBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-NITROBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-NITROBENZOYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the nitrobenzoate group, in particular, may enhance its pharmacological activity and specificity .

Properties

Molecular Formula

C26H26N2O8

Molecular Weight

494.5 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-[4-(3-nitrobenzoyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H26N2O8/c1-5-34-25(30)21-15(3)27-16(4)22(26(31)35-6-2)23(21)17-10-12-20(13-11-17)36-24(29)18-8-7-9-19(14-18)28(32)33/h7-14,23,27H,5-6H2,1-4H3

InChI Key

HUVFMLBPFHWBGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC)C)C

Origin of Product

United States

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